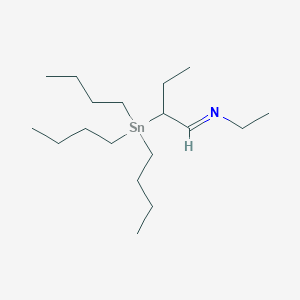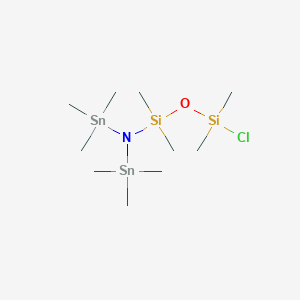
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is a specialized organosilicon compound It is characterized by the presence of silicon, chlorine, and tin atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents and trimethylstannyl reagents. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Common solvents used in these reactions include toluene and hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating and stannylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Hydrosilylation Reactions: The silicon-hydrogen bonds can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone polymers and resins, which are essential in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive silicon, chlorine, and tin atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and hydrosilylation mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler organosilicon compound used as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Another chlorinated disiloxane with applications in polymer synthesis.
Uniqueness
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is unique due to the presence of both chlorine and trimethylstannyl groups, which impart distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other organosilicon compounds, making it a valuable compound for specialized research and industrial purposes.
Eigenschaften
CAS-Nummer |
61509-94-2 |
|---|---|
Molekularformel |
C10H30ClNOSi2Sn2 |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
[[bis(trimethylstannyl)amino]-[chloro(dimethyl)silyl]oxy-methylsilyl]methane |
InChI |
InChI=1S/C4H12ClNOSi2.6CH3.2Sn/c1-8(2,5)7-9(3,4)6;;;;;;;;/h1-4H3;6*1H3;; |
InChI-Schlüssel |
JJIVRUORFLJBGP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(N([Sn](C)(C)C)[Sn](C)(C)C)O[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


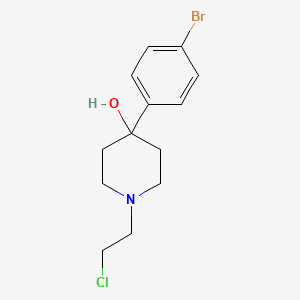
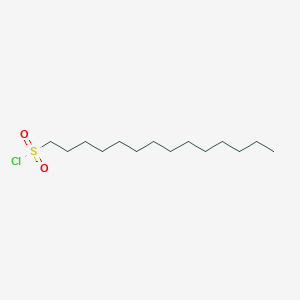

![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
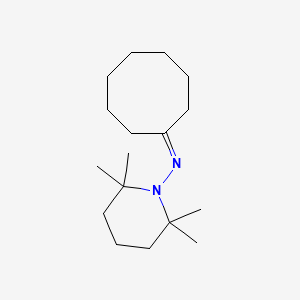
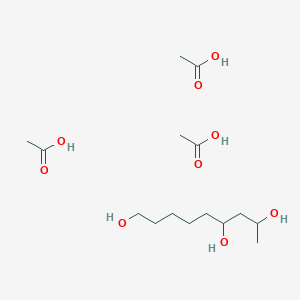
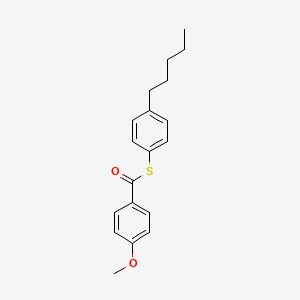
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
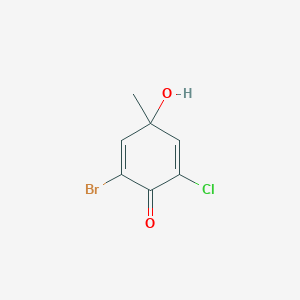

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
